2-Amino-4-hydroxypyridine hydrochloride

CAS No.: 1187932-09-7

Cat. No.: VC2549287

Molecular Formula: C5H7ClN2O

Molecular Weight: 146.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1187932-09-7 |

|---|---|

| Molecular Formula | C5H7ClN2O |

| Molecular Weight | 146.57 g/mol |

| IUPAC Name | 2-amino-1H-pyridin-4-one;hydrochloride |

| Standard InChI | InChI=1S/C5H6N2O.ClH/c6-5-3-4(8)1-2-7-5;/h1-3H,(H3,6,7,8);1H |

| Standard InChI Key | DEVWTUWLHTYPTL-UHFFFAOYSA-N |

| SMILES | C1=CNC(=CC1=O)N.Cl |

| Canonical SMILES | C1=CNC(=CC1=O)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

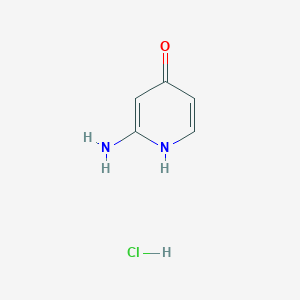

2-Amino-4-hydroxypyridine hydrochloride is a pyridine derivative characterized by an amino group at the 2-position and a hydroxyl group at the 4-position of the pyridine ring, with hydrochloride as the counterion. The compound is recognized by several key identifiers that facilitate its cataloging and reference in scientific literature.

Table 1: Chemical Identifiers of 2-Amino-4-hydroxypyridine Hydrochloride

| Parameter | Information |

|---|---|

| CAS Number | 1187932-09-7 |

| Molecular Formula | C5H7ClN2O (C5H6N2O.HCl) |

| Molecular Weight | 146.57488 g/mol |

| IUPAC Name | 2-amino-4-pyridinol hydrochloride |

| European Community (EC) Number | 817-486-2 |

| InChI Key | DEVWTUWLHTYPTL-UHFFFAOYSA-N |

The compound exists with several synonyms in scientific literature, including 2-Amino-4-hydroxypyridine HCl, 2-Aminopyridin-4-ol hydrochloride, and 2-amino-1H-pyridin-4-one hydrochloride . Its structure consists of a pyridine ring with an amino substituent at position 2 and a hydroxyl group at position 4, forming a salt with hydrochloric acid.

Structural Properties

The structure of 2-Amino-4-hydroxypyridine hydrochloride features important characteristics that contribute to its chemical behavior and biological interactions. The amino group at the 2-position can participate in hydrogen bonding and serves as a potential proton acceptor in biological systems. The hydroxyl group at the 4-position provides additional sites for hydrogen bonding and contributes to the compound's water solubility.

The InChI code (1S/C5H6N2O.ClH/c6-5-3-4(8)1-2-7-5;/h1-3H,(H3,6,7,8);1H) indicates the specific arrangement of atoms, their connectivity, and the hydrochloride salt formation . This structural information is crucial for understanding the compound's behavior in various chemical and biological environments.

Physical and Chemical Properties

Physical Characteristics

2-Amino-4-hydroxypyridine hydrochloride exists as a solid at room temperature. Its physical properties make it suitable for various laboratory applications and facilitate its handling during experimental procedures.

Table 2: Physical Properties of 2-Amino-4-hydroxypyridine Hydrochloride

| Property | Description |

|---|---|

| Physical Form | Solid |

| Storage Temperature | Inert atmosphere, Room Temperature |

| Purity (Commercial) | Typically 98% |

| Country of Origin | CN (China) - for commercial sources |

| Shipping Temperature | Normal |

The compound requires storage under inert atmosphere conditions at room temperature to maintain its stability and prevent degradation through oxidation or hydrolysis .

Chemical Reactivity

The chemical reactivity of 2-Amino-4-hydroxypyridine hydrochloride is influenced by the functional groups present in its structure. The amino group can undergo various reactions typical of primary amines, including acylation, alkylation, and condensation reactions. The hydroxyl group can participate in esterification and etherification reactions.

Studies on related compounds suggest that the pyridine nitrogen can also participate in coordination with metal ions, making this compound potentially useful in coordination chemistry. The hydrochloride salt formation affects the compound's solubility, making it more soluble in polar solvents compared to the free base form .

| Safety Parameter | Information |

|---|---|

| GHS Pictogram | GHS07 |

| Signal Word | Warning |

| Hazard Statements | H302-H315-H319-H335 |

| Precautionary Statements | P261-P305+P351+P338 |

The hazard statements indicate that the compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . These classifications emphasize the need for appropriate handling precautions.

Biological Activity and Pharmacological Applications

Inhibition of Nitric Oxide Synthase

One of the significant biological activities associated with compounds related to 2-Amino-4-hydroxypyridine hydrochloride is the inhibition of nitric oxide synthase (NOS), particularly neuronal nitric oxide synthase (nNOS). Studies have shown that derivatives based on the 2-aminopyridine scaffold can act as potent inhibitors of human nNOS with high selectivity and membrane permeability .

The mechanism of inhibition involves binding to the active site of nNOS, thereby preventing the production of nitric oxide. This activity has potential implications for treating neurodegenerative diseases where nitric oxide overproduction contributes to pathology. The structural features of 2-Amino-4-hydroxypyridine hydrochloride, particularly the 2-aminopyridine head, play a crucial role in this inhibitory activity .

Toxicological Considerations

In developmental toxicity studies of related compounds, doses ranging from 10 to 150 mg/kg body weight have been used in rat studies, with maternal clinical signs carefully monitored . Further toxicological assessments would be necessary to establish comprehensive safety profiles for specific applications.

Synthetic Methodologies

Structure Modification Strategies

Studies on related compounds have explored various structural modifications to enhance specific properties:

-

Rigidifying the linker between the 2-aminopyridine head and other structural components

-

Installing unsaturation between structural elements to increase rigidity and reduce rotatable bonds

-

Bioisosteric replacements of functional groups, such as replacing a 4-methyl group with 4-chloro, 4-methoxyl, 4-difluoromethyl, or 4-trifluoromethyl

-

Conversion of unsaturated bonds to saturated bonds to enhance flexibility and basicity

These modification strategies provide insights into potential approaches for developing derivatives of 2-Amino-4-hydroxypyridine hydrochloride with enhanced properties for specific applications.

Research Applications and Future Directions

Current Research Applications

2-Amino-4-hydroxypyridine hydrochloride and related compounds are currently being investigated for various research applications. The compound's structural features make it valuable for studies in medicinal chemistry, particularly in the development of inhibitors for specific enzymes like nitric oxide synthase.

The compound serves as an important building block for the synthesis of more complex molecules with potential therapeutic applications. Its well-defined structure and reactivity allow for systematic modifications to develop structure-activity relationships in drug discovery efforts.

Future Research Directions

Several promising avenues for future research involving 2-Amino-4-hydroxypyridine hydrochloride include:

-

Further exploration of its potential as a nitric oxide synthase inhibitor, with specific focus on neurodegenerative diseases

-

Investigation of its anticancer properties and possible mechanisms of action

-

Development of more efficient synthetic routes for large-scale production

-

Exploration of structure-activity relationships through systematic modifications

-

Assessment of its potential in coordination chemistry due to its nitrogen-containing structure

These research directions could expand our understanding of this compound and unlock new applications in pharmaceutical and chemical research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume